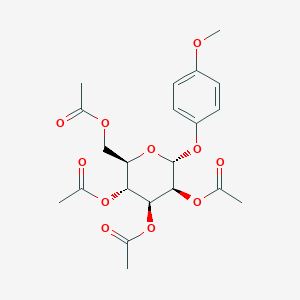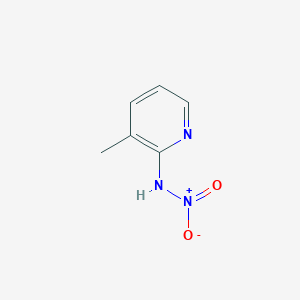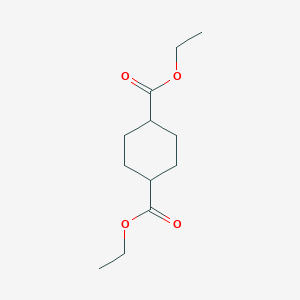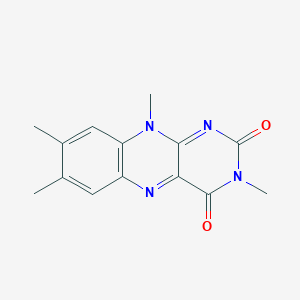
Ciclopentailoxano, 2,4,6,8,10-pentaetenil-2,4,6,8,10-pentametilo
Descripción general
Descripción
Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- is a cyclic silicon-oxygen compound with the molecular formula C15H30O5Si5. It is known for its unique structure, which includes five silicon atoms each bonded to an ethylene and a methyl group. This compound is commonly used in various industrial and cosmetic applications due to its stability and versatility .
Aplicaciones Científicas De Investigación
Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced silicone materials.
Biology: The compound is studied for its biocompatibility and potential use in biomedical devices.
Medicine: Research is ongoing into its use in drug delivery systems due to its stability and non-toxicity.
Mecanismo De Acción
Target of Action
It’s known that siloxanes, in general, are used in a variety of applications due to their unique properties such as low thermal conductivity, low chemical reactivity, and low toxicity .
Mode of Action
It’s known that siloxanes can form flexible, durable, and water-repellent films on various surfaces, which can contribute to their widespread use in various industries .
Biochemical Pathways
It’s known that siloxanes can interact with various biological systems, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that siloxanes, in general, have low bioavailability due to their low solubility in water and high volatility .
Result of Action
It’s known that siloxanes can interact with various biological systems, potentially causing various effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, temperature and humidity can affect the volatility and water solubility of siloxanes, potentially influencing their action and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- typically involves the hydrosilylation of cyclopentasiloxane with vinylsilane derivatives. The reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups.
Substitution: The vinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products
The major products formed from these reactions include various siloxane derivatives, which are used in the production of silicone-based materials .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentasiloxane, 2,4,6,8,10-pentamethyl-: Lacks the vinyl groups, making it less reactive.
Cyclohexasiloxane, 2,4,6,8,10,12-hexamethyl-: Has an additional silicon-oxygen unit, altering its physical properties.
Cyclotetrasiloxane, 2,4,6,8-tetramethyl-: Smaller ring structure, leading to different reactivity and applications.
Uniqueness
Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- is unique due to its combination of vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in advanced silicone materials and biomedical devices .
Propiedades
IUPAC Name |
2,4,6,8,10-pentakis(ethenyl)-2,4,6,8,10-pentamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O5Si5/c1-11-21(6)16-22(7,12-2)18-24(9,14-4)20-25(10,15-5)19-23(8,13-3)17-21/h11-15H,1-5H2,6-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXBDQPVXIIXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O5Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066251 | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17704-22-2 | |
| Record name | 2,4,6,8,10-Pentaethenyl-2,4,6,8,10-pentamethylcyclopentasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17704-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017704222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentasiloxane, 2,4,6,8,10-pentaethenyl-2,4,6,8,10-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8,10-pentamethyl-2,4,6,8,10-pentavinylcyclopentasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using Maghnite-H+ as a catalyst for the cationic ring-opening polymerization of Pentavinylpentamethylcyclopentasiloxane (V5D5)?
A: The research highlights several benefits of using Maghnite-H+ as a catalyst for this polymerization reaction []:
- Eco-friendliness: Maghnite-H+ is a naturally occurring clay mineral activated by sulfuric acid, making it a greener alternative to conventional catalysts. []
- High Molecular Weight Polymers: The study demonstrates that Maghnite-H+ effectively facilitates the synthesis of polyvinylmethylsiloxanes with relatively high molecular weights. []
- Reaction Efficiency: The proposed reaction mechanism suggests that Maghnite-H+ offers advantages in terms of reaction efficiency. []
Q2: How is the structure of the resulting polyvinylmethylsiloxane characterized in this study?
A2: The researchers employed several techniques to characterize the synthesized polymer:
- Spectroscopy: Infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon nuclear magnetic resonance (13C NMR) spectroscopy were utilized to confirm the polymer's structure. []
- Thermal Analysis: Thermal properties were investigated using differential scanning calorimetry (DSC). []
- Chromatography: Gel permeation chromatography (GPC) was employed to determine the molecular weight distribution of the synthesized polyvinylmethylsiloxane. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















